molecular formula C10H13NO5 B13211206 2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

Cat. No.: B13211206
M. Wt: 227.21 g/mol
InChI Key: FHLHIIMMOZUTAI-UHFFFAOYSA-N
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Description

2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a unique oxazolidinone derivative with a molecular weight of 227.21 g/mol This compound is characterized by its cyclopentyl group attached to an oxazolidinone ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols replace specific substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby exerting antimicrobial effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can be compared with other oxazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific cyclopentyl substitution, which imparts distinct chemical and biological properties compared to other oxazolidinone derivatives.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-(5-cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid

InChI

InChI=1S/C10H13NO5/c12-7(13)5-11-9(14)8(16-10(11)15)6-3-1-2-4-6/h6,8H,1-5H2,(H,12,13)

InChI Key

FHLHIIMMOZUTAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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